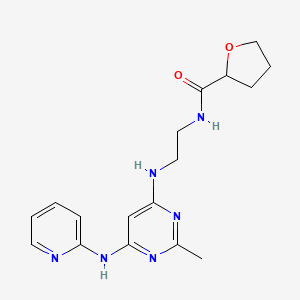

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,20,24)(H2,18,19,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVCCNYSGDSPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates a pyrimidine ring substituted with a pyridin-2-ylamino group and a tetrahydrofuran moiety. Its molecular formula is , with a molecular weight of 374.4 g/mol. The specific arrangement of functional groups contributes to its biological properties.

Primary Targets

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide primarily acts as an inhibitor of several key enzymes involved in cellular processes:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, and its inhibition leads to reduced DNA and RNA synthesis, ultimately affecting cell proliferation, particularly in cancer cells.

- Tyrosine-protein Kinase : The compound may also interact with various kinases, influencing signaling pathways that regulate cell growth and survival.

- Collagen Prolyl-4-Hydroxylase : Inhibition of this enzyme affects collagen synthesis, which is significant in the context of fibrosis and other connective tissue disorders.

Anticancer Properties

Research indicates that N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide exhibits notable anti-proliferative effects against various cancer cell lines:

- In vitro Studies : The compound has shown IC50 values less than 10 µM against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), indicating potent anti-cancer activity .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | < 10 | Strong anti-proliferative activity |

| A549 | < 10 | Effective against lung cancer cells |

Selectivity and Cytotoxicity

The compound demonstrates selective cytotoxicity, exhibiting low toxicity in normal cell lines (IC50 > 100 µM), which is advantageous for therapeutic applications . This selectivity suggests that the compound can effectively target malignant cells while sparing healthy tissues.

Case Studies

- Study on RXRα Antagonism : A related compound (6A), structurally similar to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide, demonstrated significant antagonist activity against RXRα with an EC50 of 1.68 ± 0.22 µM. This study highlighted the potential for inducing apoptosis in cancer cells through RXRα modulation .

- Combination Therapies : Research has indicated that this compound can amplify the activity of phleomycin, a chemotherapeutic agent, suggesting its utility in combination therapies to enhance overall treatment efficacy against tumors.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis: The target compound’s ethylamino-THF linker may require specialized coupling agents, as seen in analogous syntheses using tetrahydrofuran derivatives .

- Activity Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.

- Contradictions : While dihydropyridines (AZ331/AZ257) and pyrimidines may share functional groups, their core structures dictate divergent biological targets .

Q & A

Basic: What are the recommended synthetic routes for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)tetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Amide Coupling: Formation of the tetrahydrofuran-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

- Pyrimidine Functionalization: Introduction of the pyridin-2-ylamino group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .

- Aminoethyl Linkage: Stepwise alkylation or reductive amination to connect the pyrimidine and tetrahydrofuran units .

Optimization Strategies:

- Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Employ design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal yields .

Basic: How can researchers structurally characterize this compound, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

Key techniques include:

- X-ray Crystallography: Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonds between pyrimidine NH and pyridine N atoms) .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₈H₂₄N₆O₂ requires m/z 356.1912 [M+H]⁺) .

- HPLC-PDA: Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What stability considerations are critical for handling this compound under varying experimental conditions?

Methodological Answer:

Stability depends on:

- pH Sensitivity:

- Acidic Conditions (pH <3): Risk of pyrimidine ring protonation and subsequent hydrolysis. Use buffered solutions (e.g., citrate buffer) for short-term storage .

- Alkaline Conditions (pH >9): Potential cleavage of the amide bond. Avoid prolonged exposure to basic media .

- Thermal Stability: Degrades above 60°C; store at -20°C in inert atmospheres (argon) to prevent oxidation .

- Light Sensitivity: Tetrahydrofuran carboxamide may undergo photodegradation; use amber vials for storage .

Advanced: How can researchers identify potential biological targets or mechanisms of action for this compound?

Methodological Answer:

Target identification involves:

- In Silico Docking: Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets like pyrimidine-binding enzymes .

- Cellular Phenotypic Screening:

- High-Content Imaging: Assess effects on cell proliferation (e.g., IC₅₀ in cancer lines) or apoptosis markers (e.g., caspase-3 activation) .

- RNA-Seq/Proteomics: Identify differentially expressed pathways (e.g., MAPK/ERK) post-treatment .

- Biochemical Assays: Direct binding validation via surface plasmon resonance (SPR) or thermal shift assays (TSA) .

Advanced: What computational strategies enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction mechanisms (e.g., amide bond formation) to predict regioselectivity and energy barriers .

- Machine Learning (ML): Train models on existing pyrimidine derivative datasets to predict solubility, bioavailability, or synthetic feasibility .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to guide functional group modifications for enhanced reactivity .

Advanced: How should researchers address contradictory data in pharmacological or synthetic studies involving this compound?

Methodological Answer:

- Root-Cause Analysis:

- Batch Variability: Compare NMR/HPLC profiles across synthetic batches to identify impurities (e.g., unreacted pyrimidine intermediates) .

- Assay Conditions: Standardize cell culture media (e.g., serum concentration) to minimize variability in IC₅₀ measurements .

- Meta-Analysis: Apply statistical tools (e.g., Fisher’s exact test) to reconcile discrepancies in target engagement data across studies .

- Collaborative Validation: Reproduce key findings in independent labs using shared protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.